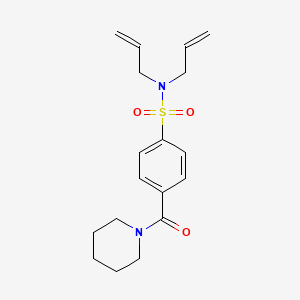

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

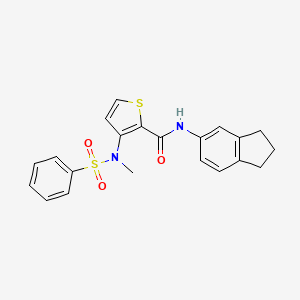

“N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide” is a chemical compound that belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide group. Sulfonamides are known for their various biological activities, including antibacterial properties .

Molecular Structure Analysis

The molecular structure of “N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide” would likely consist of a benzenesulfonamide core, with a piperidine ring attached via a carbonyl group, and two allyl groups attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis

Sulfonamides, including “N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide”, can participate in a variety of chemical reactions. For instance, they can undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide” would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the presence and arrangement of its functional groups.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reagent Development

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide and its derivatives are widely used in chemical synthesis, particularly in the formation of glycosidic linkages and diverse glycosides. The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride, for instance, forms a powerful thiophile that activates thioglycosides, leading to glycosyl triflates which are then converted to glycosides in good yield and selectivity (Crich & Smith, 2001). This process is crucial in the development of various biochemical compounds.

Pharmacological Research

In pharmacological research, benzenesulfonamide derivatives, including those related to N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide, have been investigated for their potent inhibitory action against human carbonic anhydrase isoforms. This is significant in the context of anticonvulsant and carbonic anhydrase inhibitor activities, where certain derivatives have shown promising results in animal models, pointing towards potential therapeutic applications in epilepsy and other disorders related to carbonic anhydrase activity (Mishra et al., 2017).

Membrane-bound Phospholipase A2 Inhibition

Another critical application area is the inhibition of membrane-bound phospholipase A2, where derivatives of N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide have shown effectiveness. These compounds have been studied for their potential in reducing myocardial infarction size in coronary occluded rats, highlighting their significance in cardiovascular research (Oinuma et al., 1991).

Enzyme Inhibition for Disease Treatment

Additionally, these compounds have been explored for their selective inhibition properties against human carbonic anhydrase II, which is crucial for developing treatments for diseases such as glaucoma, epilepsy, obesity, and cancer. The selective inhibition offers a pathway to design more effective and targeted therapeutic agents (Le Darz et al., 2015).

Antioxidant and Enzymatic Activity Modulation

Research has also extended to exploring the antioxidant properties and the inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase by compounds bearing the piperidine nucleus, which are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. These studies pave the way for developing novel treatments for neurodegenerative and skin disorders (Lolak et al., 2020).

Wirkmechanismus

Target of Action

Piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interact with various targets leading to a wide range of biological activities .

Biochemical Pathways

Piperidine derivatives have been shown to affect various biochemical pathways, leading to their diverse therapeutic applications .

Pharmacokinetics

Result of Action

Piperidine derivatives have been shown to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .

Action Environment

The stability and efficacy of piperidine derivatives can be influenced by various factors, including ph, temperature, and the presence of other compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(piperidine-1-carbonyl)-N,N-bis(prop-2-enyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-3-12-20(13-4-2)24(22,23)17-10-8-16(9-11-17)18(21)19-14-6-5-7-15-19/h3-4,8-11H,1-2,5-7,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSRMSPYDZSAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diallyl-4-(piperidine-1-carbonyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-fluorophenyl)-N'-({[(2,4-dichlorobenzyl)oxy]imino}methyl)thiourea](/img/structure/B2919518.png)

![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2919520.png)

![2-[(2,4-Dichlorophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/no-structure.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)

![3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2919525.png)

![N-(4-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2919528.png)

![2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919530.png)

![N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919535.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2919537.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)